molecular formula C7H13NO2 B8074459 (S)-Allylglycine ethyl ester p-toluenesulfonate

(S)-Allylglycine ethyl ester p-toluenesulfonate

Cat. No.: B8074459
M. Wt: 143.18 g/mol
InChI Key: LDRBRYURDQQPMN-ZCFIWIBFSA-N
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Description

(S)-Allylglycine ethyl ester p-toluenesulfonate is a chemical compound that combines the properties of allylglycine, ethyl ester, and p-toluenesulfonate. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Allylglycine ethyl ester p-toluenesulfonate typically involves the esterification of (S)-allylglycine with ethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is typically purified using large-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-Allylglycine ethyl ester p-toluenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-Allylglycine ethyl ester p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The p-toluenesulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Allylglycine ethyl ester p-toluenesulfonate is unique due to the presence of the allylglycine moiety, which imparts specific reactivity and biological activity. This makes it distinct from other p-toluenesulfonate derivatives and valuable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl (2R)-2-aminopent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-5-6(8)7(9)10-4-2/h3,6H,1,4-5,8H2,2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRBRYURDQQPMN-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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